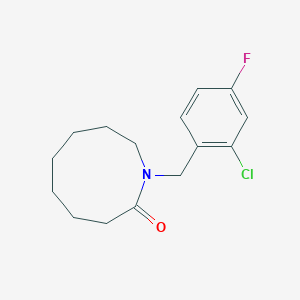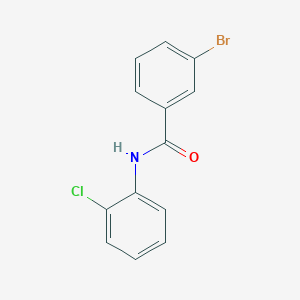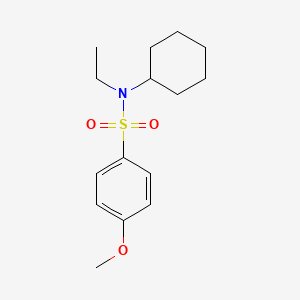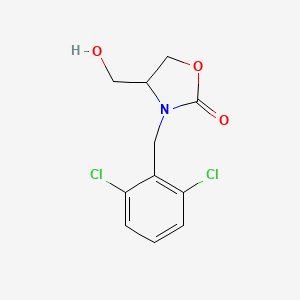![molecular formula C17H12BrN3 B5676214 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline: is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom at the 9th position and a prop-2-en-1-yl group at the 6th position of the indoloquinoxaline core.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
These include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a precursor indoloquinoxaline compound, followed by the introduction of the prop-2-en-1-yl group through alkylation reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The bromine atom at the 9th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild heating conditions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Azido, thiol, or amine-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions, especially those involving indole and quinoxaline moieties.
Medicine: The compound has shown potential in preclinical studies as an anticancer agent, owing to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation.
Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Comparison with Similar Compounds
6H-indolo[2,3-b]quinoxaline: Lacks the bromine and prop-2-en-1-yl groups.
9-bromo-6H-indolo[2,3-b]quinoxaline: Lacks the prop-2-en-1-yl group.
6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the prop-2-en-1-yl group in 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline imparts unique chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
9-bromo-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIGWQCHURWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)




![2-(2-chlorophenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide](/img/structure/B5676179.png)
![1-[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]-4-methylpiperazine](/img/structure/B5676187.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide](/img/structure/B5676188.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)
![2-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5676200.png)
![N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)
